Dual Heterocyclic Scaffold Differentiation: 4-Thiazolyl Substitution Pattern and Regioisomer Comparison
2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole (CAS 1341076-87-6, SMILES: Nc1nnc(-c2cscn2)s1) differs from its 5-thiazolyl regioisomer (CAS 1377128-82-9, SMILES: Nc1nnc(-c2cncs2)s1) in the attachment position of the thiazole ring to the 1,3,4-thiadiazole core [1]. The 4-thiazolyl isomer features sulfur and nitrogen atoms in the thiazole ring at positions 1 and 3 relative to the point of attachment, whereas the 5-thiazolyl isomer has the sulfur atom at position 3 and nitrogen at position 1 in the thiazole ring. This regioisomeric difference alters the electron density distribution, dipole moment orientation, and hydrogen-bonding capacity of the molecule. Both isomers share identical molecular formula (C5H4N4S2) and molecular weight (184.2 g/mol), yet their distinct connectivity patterns confer different chemical reactivity and biological target recognition properties [2].
| Evidence Dimension | Regioisomeric structural differentiation |
|---|---|
| Target Compound Data | 4-thiazolyl isomer: SMILES Nc1nnc(-c2cscn2)s1; thiazole S at position 1, N at position 3 |
| Comparator Or Baseline | 5-thiazolyl isomer (CAS 1377128-82-9): SMILES Nc1nnc(-c2cncs2)s1; thiazole S at position 3, N at position 1 |
| Quantified Difference | Distinct connectivity pattern; different sulfur/nitrogen spatial orientation |
| Conditions | Structural analysis by SMILES notation and IUPAC nomenclature |
Why This Matters
The regioisomeric difference affects molecular recognition at biological targets, making the 4-thiazolyl isomer a distinct chemical entity for SAR studies and patent novelty.
- [1] ChemSrc. (2024). 2-Amino-5-(5-thiazolyl)-1,3,4-thiadiazole. CAS 1377128-82-9. View Source
- [2] Patil, P. A. & Khulbe, P. (2023). 1,3,4-Thiadiazole Nucleus Biological Scaffold for Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 14(8), 3875-3894. View Source
